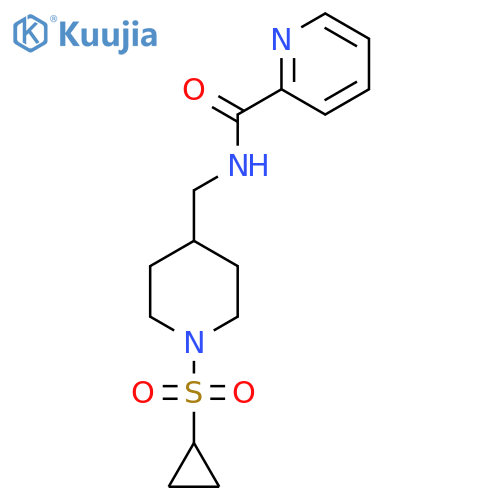

Cas no 1235018-01-5 (N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide)

1235018-01-5 structure

商品名:N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide

N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide

- VU0631678-1

- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide

- 1235018-01-5

- F5033-6873

- N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide

- N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide

- AKOS024492500

-

- インチ: 1S/C15H21N3O3S/c19-15(14-3-1-2-8-16-14)17-11-12-6-9-18(10-7-12)22(20,21)13-4-5-13/h1-3,8,12-13H,4-7,9-11H2,(H,17,19)

- InChIKey: LQPJQEYZANTNPL-UHFFFAOYSA-N

- ほほえんだ: S(C1CC1)(N1CCC(CNC(C2C=CC=CN=2)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 323.13036271g/mol

- どういたいしつりょう: 323.13036271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 491

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 87.8Ų

N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5033-6873-2μmol |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-2mg |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-1mg |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-10μmol |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-5μmol |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-3mg |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-5mg |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-10mg |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-15mg |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5033-6873-4mg |

N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyridine-2-carboxamide |

1235018-01-5 | 4mg |

$66.0 | 2023-09-10 |

N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

1235018-01-5 (N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}pyridine-2-carboxamide) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 68551-17-7(Isoalkanes, C10-13)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量